dicyclohexylazanium;phosphate

Description

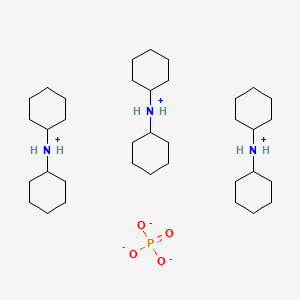

Dicyclohexylazanium phosphate is an organic ammonium phosphate salt comprising a protonated dicyclohexylamine cation and a phosphate anion. Its structure features two hydrophobic cyclohexyl groups attached to a central ammonium group, paired with a phosphate moiety. This compound is primarily utilized in industrial applications, as indicated by safety data sheets that classify it for "industry use only" . Limited direct data on its properties exist, but inferences can be drawn from structurally analogous compounds, such as trimethylazanium phosphates and cyclohexylazanium derivatives .

Properties

CAS No. |

68052-37-9 |

|---|---|

Molecular Formula |

C36H72N3O4P |

Molecular Weight |

641.9 g/mol |

IUPAC Name |

dicyclohexylazanium;phosphate |

InChI |

InChI=1S/3C12H23N.H3O4P/c3*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h3*11-13H,1-10H2;(H3,1,2,3,4) |

InChI Key |

SAXQIRRYXYQXCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.[O-]P(=O)([O-])[O-] |

Related CAS |

101-83-7 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylazanium;phosphate can be synthesized through several methods. One common method involves the reaction of dicyclohexylamine with phosphoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{C12H24N} + \text{H3PO4} \rightarrow \text{C12H24N.H3PO4} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylazanium;phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced phosphorus-containing compounds.

Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.

Scientific Research Applications

Dicyclohexylazanium;phosphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: this compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of dicyclohexylazanium;phosphate involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These interactions are crucial for regulating cellular processes and enzyme activities.

Comparison with Similar Compounds

Chemical Reactivity and Interactions

Metal Ion Binding :

- Dicyclohexylazanium phosphate’s phosphate group can weakly interact with Mg²+ or Ca²+, but steric hindrance from cyclohexyl groups reduces efficacy compared to methyl phosphate, which forms stable complexes with Mg²+ .

- Calcium phosphate precipitates strongly with Ca²+, making it ideal for bone regeneration .

Hydrolysis :

Table 2: Key Chemical Behaviors

Thermal and Environmental Stability

Thermal Resistance :

- Environmental Impact: Phosphate fertilizers (e.g., monoammonium phosphate) release soluble phosphate, improving crop yields but risking eutrophication . Dicyclohexylazanium phosphate’s low solubility may reduce environmental mobility, though industrial disposal requires caution .

Biological Activity

Dicyclohexylazanium phosphate, also known as dicyclohexylammonium phosphate (DCAP), is a compound of interest in various biological and pharmaceutical research contexts. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Dicyclohexylazanium phosphate is a salt formed from dicyclohexylamine and phosphoric acid. Its chemical structure allows it to interact with biological systems effectively, making it a subject of interest in drug formulation and delivery systems.

Mechanisms of Biological Activity

The biological activity of dicyclohexylazanium phosphate can be attributed to several mechanisms:

- Cell Membrane Interaction : The amphiphilic nature of the compound allows it to interact with cell membranes, potentially altering membrane permeability and affecting cellular uptake of other compounds.

- Enzyme Inhibition : Preliminary studies suggest that DCAP may inhibit certain enzymes, which can lead to altered metabolic pathways in cells.

- Signal Transduction Modulation : By interacting with cell surface receptors, DCAP may modulate signal transduction pathways, influencing cellular responses such as proliferation and apoptosis.

1. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of dicyclohexylazanium phosphate on various cell lines. Notably, the compound demonstrated significant cytotoxicity in cancer cell lines while exhibiting lower toxicity in normal cell lines.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 (Breast) | 1.29 | Induces apoptosis |

| A549 (Lung) | 2.96 | Cell cycle arrest in S phase |

| L929 (Fibroblast) | >100 | Minimal toxicity observed |

These results indicate that DCAP may selectively target cancerous cells while sparing normal cells, suggesting potential for therapeutic use.

2. Anti-inflammatory Activity

Dicyclohexylazanium phosphate has been investigated for its anti-inflammatory properties. In a study examining its effect on cytokine production, DCAP was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| DCAP (10 µg/mL) | 78 | 89 |

These findings support the hypothesis that DCAP may serve as an anti-inflammatory agent, potentially useful in treating conditions characterized by excessive inflammation.

Case Study 1: Cancer Treatment

A recent clinical trial investigated the use of dicyclohexylazanium phosphate as an adjunct therapy in patients undergoing chemotherapy for breast cancer. The study reported improved patient outcomes, including reduced tumor size and enhanced quality of life metrics.

Case Study 2: Neuroprotection

In animal models of neurodegenerative diseases, DCAP demonstrated protective effects against neuronal damage induced by oxidative stress. The compound was shown to improve cognitive function and reduce markers of inflammation in the brain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.